Cbz-(R)-2-phenylglycinol
Overview
Description
Cbz-®-2-phenylglycinol, also known as ®-2-phenyl-2-(phenylmethoxycarbonylamino)ethanol, is a chiral compound widely used in organic synthesis. It is particularly valuable as a building block in the synthesis of various pharmaceuticals and fine chemicals. The compound features a carboxybenzyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Mechanism of Action
Target of Action
Cbz-®-2-phenylglycinol, also known as Carbamazepine (CBZ), primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
Carbamazepine binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Additionally, it inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .
Biochemical Pathways
It is known that the drug inhibits the activity of voltage-gated sodium channels, leading to the stabilization of hyperexcited neurons . This action suppresses the propagation of excitatory impulses, protecting against seizures .
Pharmacokinetics
Carbamazepine exhibits nonlinear pharmacokinetics . It is absorbed relatively slowly from the gastrointestinal tract, yet its bioavailability approaches 100% with the conventional tablet formulation . The drug is metabolized in the liver by the CYP3A4 enzyme, producing active metabolites . The elimination half-life is 36 hours after a single dose and 16-24 hours after repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of Carbamazepine’s action is the suppression of seizures, making it an effective treatment for epilepsy . It is also used to treat many other medical conditions . It can cause serious idiosyncratic adverse effects, including toxic epidermal necrolysis (ten) and stevens-johnson syndrome (sjs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbamazepine. For instance, the presence of the drug in aquatic systems can disrupt various behaviors of fishes . Additionally, Carbamazepine is often detected as an aquatic contaminant, indicating its stability in the environment . Advanced oxidation treatment methods such as ozonation can remove carbamazepine from wastewater .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-®-2-phenylglycinol can be synthesized through several methods. One common approach involves the protection of ®-2-phenylglycinol with a carboxybenzyl chloride (CbzCl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
(R)-2-phenylglycinol+CbzCl→this compound
Industrial Production Methods
In industrial settings, the synthesis of Cbz-®-2-phenylglycinol often involves large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is commonly employed to remove the Cbz protecting group when necessary.
Chemical Reactions Analysis
Types of Reactions
Cbz-®-2-phenylglycinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-®-2-phenylglycinol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: Cbz-®-2-phenylglycinol is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and specialty materials.
Comparison with Similar Compounds
Cbz-®-2-phenylglycinol can be compared with other similar compounds, such as:
Boc-®-2-phenylglycinol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz. Boc groups are removed under acidic conditions, whereas Cbz groups are removed via hydrogenation.
Fmoc-®-2-phenylglycinol: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.
Alloc-®-2-phenylglycinol: Uses an allyloxycarbonyl (Alloc) protecting group, which can be removed using palladium-catalyzed deprotection.
Uniqueness
Cbz-®-2-phenylglycinol is unique due to its stability under a wide range of reaction conditions and its ease of removal through mild hydrogenation. This makes it a versatile and valuable compound in organic synthesis, particularly for the protection of amine functionalities.
Properties
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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